Cas no 90765-59-6 (2-(3-aminopropyl)phenol)
2-(3-aminopropyl)phenol Chemical and Physical Properties
Names and Identifiers
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- Phenol,2-(3-aminopropyl)-
- 2-(3-AMINOPROPYL)PHENOL
- AKOS006343238
- EN300-1833123
- SCHEMBL632783
- DTXSID00399209
- Phenol, 2-(3-aminopropyl)-
- (aminopropyl)phenol
- 2-(3-Aminopropyl)-phenol
- FT-0691215
- 90765-59-6
- MFCD00870505
- 2-(3-aminopropyl)phenol
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- MDL: MFCD00870505
- Inchi: 1S/C9H13NO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,3,5,7,10H2
- InChI Key: QWGDENNPWXKGPQ-UHFFFAOYSA-N
- SMILES: OC1C=CC=CC=1CCCN
Computed Properties
- Exact Mass: 151.10000
- Monoisotopic Mass: 151.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 1.073
- Boiling Point: 274.4°Cat760mmHg
- Flash Point: 119.7°C
- Refractive Index: 1.564
- PSA: 46.25000
- LogP: 1.98380
2-(3-aminopropyl)phenol Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
2-(3-aminopropyl)phenol Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(3-aminopropyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB154445-1 g |
2-(3-Aminopropyl)phenol; 95% |
90765-59-6 | 1g |
€442.00 | 2022-09-01 | ||
| eNovation Chemicals LLC | D120920-1g |
2-(3-AMINOPROPYL)PHENOL |
90765-59-6 | 95% | 1g |
$780 | 2024-08-03 | |
| eNovation Chemicals LLC | D120920-5g |
2-(3-AMINOPROPYL)PHENOL |
90765-59-6 | 95% | 5g |
$1250 | 2024-08-03 | |
| abcr | AB154445-1g |
2-(3-Aminopropyl)phenol, 95%; . |
90765-59-6 | 95% | 1g |
€469.50 | 2025-04-15 | |
| Enamine | EN300-1833123-0.05g |
2-(3-aminopropyl)phenol |
90765-59-6 | 0.05g |
$790.0 | 2023-09-19 | ||
| Enamine | EN300-1833123-0.1g |
2-(3-aminopropyl)phenol |
90765-59-6 | 0.1g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1833123-0.25g |
2-(3-aminopropyl)phenol |
90765-59-6 | 0.25g |
$864.0 | 2023-09-19 | ||
| Enamine | EN300-1833123-0.5g |
2-(3-aminopropyl)phenol |
90765-59-6 | 0.5g |
$902.0 | 2023-09-19 | ||
| Enamine | EN300-1833123-1.0g |
2-(3-aminopropyl)phenol |
90765-59-6 | 1g |
$940.0 | 2023-06-03 | ||
| Enamine | EN300-1833123-2.5g |
2-(3-aminopropyl)phenol |
90765-59-6 | 2.5g |
$1149.0 | 2023-09-19 |
2-(3-aminopropyl)phenol Suppliers
2-(3-aminopropyl)phenol Related Literature
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 2-(3-aminopropyl)phenol
Introduction to 2-(3-aminopropyl)phenol (CAS No. 90765-59-6)
2-(3-aminopropyl)phenol, identified by the Chemical Abstracts Service Number (CAS No.) 90765-59-6, is a significant compound in the realm of chemical and pharmaceutical research. This aromatic amine derivative has garnered attention due to its versatile applications in synthetic chemistry, drug development, and material science. The compound's unique structural features—comprising a phenolic hydroxyl group attached to a propylamine side chain—make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 2-(3-aminopropyl)phenol consists of a benzene ring substituted with an aminoethyl chain at the para position relative to the hydroxyl group. This configuration imparts both basicity (due to the amino group) and nucleophilicity (owing to the phenolic moiety), enabling its participation in diverse chemical reactions such as condensation, alkylation, and coupling processes. Such characteristics have positioned it as a building block in the construction of more complex pharmacophores.
In recent years, 2-(3-aminopropyl)phenol has been explored for its potential in medicinal chemistry. Researchers have leveraged its structural motif to develop novel therapeutic agents targeting various biological pathways. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The phenolic group can engage in hydrogen bonding interactions with biological targets, while the aminoethyl chain offers opportunities for further functionalization to enhance binding affinity.
One notable area of research involves the utilization of 2-(3-aminopropyl)phenol in the synthesis of metal-organic frameworks (MOFs). The compound's ability to act as a ligand allows it to coordinate with transition metals, forming porous materials with applications in catalysis, gas storage, and separation technologies. These MOFs exhibit tunable pore sizes and surface properties, making them promising candidates for industrial-scale applications.
The pharmaceutical industry has also shown interest in 2-(3-aminopropyl)phenol due to its role as a precursor in the synthesis of bioactive molecules. Its incorporation into drug candidates has been associated with improved pharmacokinetic profiles, including enhanced solubility and bioavailability. Furthermore, the compound's dual functionality allows for selective modifications at different sites, enabling fine-tuning of molecular properties to meet specific therapeutic requirements.
Advances in computational chemistry have further accelerated the exploration of 2-(3-aminopropyl)phenol's potential. Molecular modeling studies have predicted its interaction with various protein targets, providing insights into its mechanism of action. These simulations have guided experimental efforts, reducing trial-and-error approaches and optimizing synthetic routes for higher yields and purity.
Industrial applications of 2-(3-aminopropyl)phenol extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its derivatives have been employed as intermediates in the production of herbicides and fungicides, contributing to sustainable agricultural practices. The compound's stability under diverse environmental conditions enhances its utility in these formulations.
The synthesis of 2-(3-aminopropyl)phenol typically involves multi-step organic reactions starting from commercially available precursors such as phenol and 3-amino-1-propanol. Catalytic methods have been refined to improve efficiency and minimize byproduct formation. Continuous flow chemistry approaches have also been adopted, offering advantages such as scalability and reduced solvent consumption.
Evaluation of 2-(3-aminopropyl)phenol's safety profile is critical for its widespread adoption. Toxicological studies have assessed its acute and chronic effects on living organisms, ensuring compliance with regulatory standards. The compound's moderate solubility in water allows for controlled release formulations, mitigating potential environmental impact during disposal or spillage events.
The future prospects for 2-(3-aminopropyl)phenol are promising, with ongoing research uncovering new applications across multiple disciplines. Innovations in green chemistry aim to develop eco-friendly synthetic methodologies, aligning with global sustainability goals. Collaborative efforts between academia and industry are expected to drive further advancements, solidifying the compound's role as a cornerstone in modern chemical research.
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